molecular formula C7H15NO B1321799 3-Isopropylmorpholine CAS No. 927802-40-2

3-Isopropylmorpholine

Cat. No.: B1321799
CAS No.: 927802-40-2
M. Wt: 129.2 g/mol
InChI Key: ICNOQWMTDGMVGW-UHFFFAOYSA-N
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Description

3-Isopropylmorpholine is an organic compound with the molecular formula C7H15NO. It is a morpholine derivative where the morpholine ring is substituted with an isopropyl group at the third position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylmorpholine typically involves the reaction of morpholine with isopropyl halides under basic conditions. One common method is the alkylation of morpholine using isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isopropylmorpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Isopropylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structural modifications. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. This interaction is crucial in its application as a pharmaceutical intermediate .

Comparison with Similar Compounds

Uniqueness: 3-Isopropylmorpholine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This substitution enhances its reactivity and makes it suitable for specific chemical transformations that are not feasible with other morpholine derivatives .

Properties

IUPAC Name

3-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNOQWMTDGMVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612793
Record name 3-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927802-40-2
Record name 3-(1-Methylethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927802-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Isopropylmorpholine be used to synthesize optically active aldehydes, and if so, how does the process work?

A1: Yes, this compound can be utilized to synthesize optically active aldehydes. The research highlights the use of (S)-3-isopropylmorpholine as a chiral auxiliary in the synthesis of optically active aldehydes []. This process involves reacting the (S)-3-isopropylmorpholine with a racemic aldehyde to form a chiral enamine intermediate. This enamine can then be hydrolyzed under specific conditions to yield the desired optically active aldehyde.

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